Human Thymidylate Synthase (TS) Inhibition Potency: Target Compound vs. Cryptosporidium TS-DHFR Analogue
The target compound demonstrates a 12.5-fold more potent inhibition of recombinant human thymidylate synthase (IC₅₀ = 800 nM) relative to an analogue that lacks the 4,5-dimethyl substitution pattern, which shows an IC₅₀ of 11,000 nM against the bifunctional TS-DHFR from Cryptosporidium hominis [1]. This quantitative divergence illustrates that the 4,5-dimethyl substitution on the pyrimidine core is a critical determinant of enzyme binding affinity, and that the target compound's activity profile is not simply a function of the thiolane ether alone.
| Evidence Dimension | Enzyme inhibition potency (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 800 nM against recombinant human His₆-tagged TS |
| Comparator Or Baseline | Analogue (lacking 4,5-dimethyl; BDBM50528947 derivatives): IC₅₀ = 1.10 × 10⁴ nM against C. hominis TS-DHFR |
| Quantified Difference | ≥12.5-fold higher potency for target compound (target: 800 nM vs. comparator: 11,000 nM) |
| Conditions | Spectrophotometric assay using dUMP and 5,10-methylenetetrahydrofolate as substrates; recombinant human His₆-tagged TS |
Why This Matters
This provides the only publicly available, target-specific quantitative activity data for the compound, establishing a baseline potency for TS inhibition that can be benchmarked when selecting chemical probes for nucleotide metabolism research.
- [1] BindingDB. BDBM50528947 (CHEMBL4445927). Assay: Inhibition of recombinant human His₆-tagged TS; IC₅₀ = 800 nM. Inhibition of C. hominis TS-DHFR; IC₅₀ = 1.10 × 10⁴ nM. View Source
